molecular formula C11H17N2NaO3 B14469089 Barbituric acid, 5-butyl-5-isopropyl-, sodium salt CAS No. 67050-38-8

Barbituric acid, 5-butyl-5-isopropyl-, sodium salt

Cat. No.: B14469089
CAS No.: 67050-38-8
M. Wt: 248.25 g/mol
InChI Key: INJGGRZHILHCEB-UHFFFAOYSA-M
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Description

Barbituric acid, 5-butyl-5-isopropyl-, sodium salt is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The sodium salt form of 5-butyl-5-isopropyl-barbituric acid is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the alkylation of diethyl malonate followed by cyclization. For 5-butyl-5-isopropyl-barbituric acid, the process begins with the alkylation of diethyl malonate using butyl and isopropyl halides. The resulting disubstituted malonic ester undergoes cyclization with urea under acidic conditions to form the barbituric acid derivative.

Industrial Production Methods

Industrial production of barbituric acid derivatives often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The sodium salt form is typically obtained by neutralizing the barbituric acid derivative with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Barbituric acid derivatives, including 5-butyl-5-isopropyl-barbituric acid, undergo various chemical reactions such as:

    Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted barbituric acid derivatives, which can have different pharmacological or industrial applications.

Scientific Research Applications

Barbituric acid, 5-butyl-5-isopropyl-, sodium salt has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other barbiturate compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its sedative and hypnotic properties.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as central nervous system depressants by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and hypnotic effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diethylbarbituric acid sodium salt:

    5-Ethyl-5-phenylbarbituric acid sodium salt:

    5,5-Dipropylbarbituric acid: Another barbiturate with similar sedative properties.

Uniqueness

The uniqueness of 5-butyl-5-isopropyl-barbituric acid lies in its specific alkyl substitutions, which can influence its pharmacological activity and chemical reactivity. These substitutions can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

67050-38-8

Molecular Formula

C11H17N2NaO3

Molecular Weight

248.25 g/mol

IUPAC Name

sodium;5-butyl-4,6-dioxo-5-propan-2-yl-1H-pyrimidin-2-olate

InChI

InChI=1S/C11H18N2O3.Na/c1-4-5-6-11(7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1

InChI Key

INJGGRZHILHCEB-UHFFFAOYSA-M

Canonical SMILES

CCCCC1(C(=O)NC(=NC1=O)[O-])C(C)C.[Na+]

Origin of Product

United States

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